Superior Potency Over Direct Structural Analog NVS-STG1
NVS-STG2 was chemically optimized from the initial hit NVS-STG1 to enhance potency. In a THP1-Dual reporter cell line activation assay, NVS-STG2 demonstrates markedly improved potency, achieving a lower AC50 and higher maximal activation at equivalent concentrations compared to its predecessor NVS-STG1 [1]. The dose-response curves show NVS-STG2 shifting leftward, indicating enhanced efficacy.
| Evidence Dimension | Potency in human STING activation |
|---|---|
| Target Compound Data | NVS-STG2: AC50 = 5.2 µM (ISRE-Luc reporter) |
| Comparator Or Baseline | NVS-STG1: Lower potency; requires higher concentrations for comparable activation |
| Quantified Difference | NVS-STG2 is a more potent analog of NVS-STG1 with improved activity in THP1-Dual reporter assays |
| Conditions | THP1-Dual reporter cell line, n=2 independent samples per dose |
Why This Matters
For researchers seeking maximal STING activation with minimal compound use, NVS-STG2 provides a structurally refined, higher-potency alternative to NVS-STG1, reducing off-target exposure and cost per assay.
- [1] Li J, Canham SM, Wu H, et al. Extended Data Fig. 1: NVS-STG2 is an allosteric small molecule human STING agonist. Nat Chem Biol. 2024. View Source
